molecular formula C10H13NO2S B6298789 3-(Cyclopropylsulfonyl)-2-methylaniline CAS No. 2225879-12-7

3-(Cyclopropylsulfonyl)-2-methylaniline

Cat. No. B6298789
CAS RN: 2225879-12-7
M. Wt: 211.28 g/mol
InChI Key: ZBKUOYDLAVUQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylsulfonyl)-2-methylaniline, also known as CSA, is an organic compound belonging to the family of sulfonyl anilines. It is a white crystalline solid with the molecular formula C8H10N2O2S. It is soluble in most organic solvents and has a melting point of approximately 130°C. CSA has a wide range of applications in scientific research, including in the fields of organic synthesis, drug delivery, and biochemistry.

Mechanism of Action

3-(Cyclopropylsulfonyl)-2-methylaniline has also been studied for its potential as a biochemical and physiological agent. It has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and cyclooxygenase-2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to have anti-tumor activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-tumor activities, and to inhibit several enzymes, including cytochrome P450 enzymes and cyclooxygenase-2. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-(Cyclopropylsulfonyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be used in a wide range of reactions and applications. However, this compound also has some limitations. It is highly toxic, and it can be difficult to handle and store, as it is sensitive to light and air.

Future Directions

Given its potential as a biochemical and physiological agent, 3-(Cyclopropylsulfonyl)-2-methylaniline has a wide range of potential future applications. Further research could explore its potential as a drug delivery system, as well as its potential for use in the synthesis of other drugs. Additionally, further research could investigate its potential for use in other biochemical and physiological processes, such as in the regulation of gene expression and cellular metabolism. Finally, further research could investigate the potential for this compound to be used as a biomarker for the detection of various diseases.

Synthesis Methods

3-(Cyclopropylsulfonyl)-2-methylaniline can be synthesized from the reaction of cyclopropyl bromide with methanesulfonyl chloride in the presence of an amine base, such as pyridine, triethylamine, or diisopropylethylamine. The reaction proceeds in two steps, with the first step involving the formation of the cyclopropylsulfonyl chloride, which then reacts with the aniline in the second step to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or toluene.

Scientific Research Applications

3-(Cyclopropylsulfonyl)-2-methylaniline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to introduce a sulfonyl group into an organic molecule. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents and anticonvulsants. Furthermore, this compound is used in drug delivery systems, as its sulfonyl group can be used to attach drugs to a carrier molecule.

properties

IUPAC Name

3-cyclopropylsulfonyl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7-9(11)3-2-4-10(7)14(12,13)8-5-6-8/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKUOYDLAVUQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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